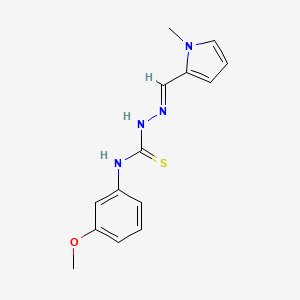

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(m-methoxyphenyl)thiosemicarbazone

CAS No.: 126956-10-3

Cat. No.: VC17320430

Molecular Formula: C14H16N4OS

Molecular Weight: 288.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 126956-10-3 |

|---|---|

| Molecular Formula | C14H16N4OS |

| Molecular Weight | 288.37 g/mol |

| IUPAC Name | 1-(3-methoxyphenyl)-3-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiourea |

| Standard InChI | InChI=1S/C14H16N4OS/c1-18-8-4-6-12(18)10-15-17-14(20)16-11-5-3-7-13(9-11)19-2/h3-10H,1-2H3,(H2,16,17,20)/b15-10+ |

| Standard InChI Key | UKBQEXKHRUOBOH-XNTDXEJSSA-N |

| Isomeric SMILES | CN1C=CC=C1/C=N/NC(=S)NC2=CC(=CC=C2)OC |

| Canonical SMILES | CN1C=CC=C1C=NNC(=S)NC2=CC(=CC=C2)OC |

Introduction

Chemical Identity and Molecular Characteristics

The compound 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(m-methoxyphenyl)thiosemicarbazone possesses the molecular formula C₁₄H₁₆N₄OS and a molecular weight of 288.37 g/mol. Its structure integrates three critical components:

-

A 1-methylpyrrole-2-carboxaldehyde subunit, contributing aromaticity and electron-rich nitrogen atoms.

-

A 4-(m-methoxyphenyl)thiosemicarbazone group, providing sulfur and nitrogen donor sites for coordination chemistry.

-

A thiosemicarbazone bridge, enabling conjugation between the pyrrole and methoxyphenyl units.

The presence of these functional groups facilitates interactions with metal ions and biological targets. The methoxy group (-OCH₃) enhances solubility in organic solvents while influencing electronic properties through resonance effects .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₄OS |

| Molecular Weight | 288.37 g/mol |

| CAS Number | 126956-10-3 |

| Solubility | Soluble in ethanol, DMSO; insoluble in water, hexane |

| Melting Point | 178–179°C |

Synthesis and Reaction Pathways

Preparation of 4-(4-Methoxyphenyl)thiosemicarbazide

The synthesis begins with the reaction of 4-(methoxyphenyl)isothiocyanate (3.54 g, 21.46 mmol) and hydrazine monohydrate (5.15 g, 100 mmol) in ethanol under stirring for 2 hours. This yields 4-(4-methoxyphenyl)thiosemicarbazide as a white precipitate (yield: 83.9%) . The product is purified via vacuum filtration and characterized using FTIR and ¹H-NMR spectroscopy.

Formation of the Thiosemicarbazone Ligand

Equimolar amounts of 4-(4-methoxyphenyl)thiosemicarbazide (0.1972 g, 1 mmol) and 1-methylpyrrole-2-carboxaldehyde (0.095 g, 1 mmol) are refluxed in ethanol for 4 hours. The resulting yellow precipitate, 1H-pyrrole-2-carboxaldehyde-4-(4-methoxyphenyl)thiosemicarbazone, is isolated with an 86.6% yield (0.2376 g) . Elemental analysis confirms the composition (C: 62.39%; H: 5.44%; N: 26.37%; S: 11.74%), aligning with theoretical values.

Coordination with Copper(I) Nitrate

The ligand (0.258 g, 1 mmol) reacts with tris(triphenylphosphine)copper(I) nitrate (0.912 g, 1 mmol) in dichloromethane to form a copper complex. The product, pyrrole-2-carboxaldehyde-4-(4-methoxyphenyl)thiosemicarbazone-bis(triphenylphosphine)copper(I) nitrate, is obtained as a white powder (yield: 76%, 0.412 g) . Single-crystal X-ray diffraction reveals a distorted tetrahedral geometry around the copper center, coordinated via the azomethine nitrogen and thione sulfur atoms .

Structural and Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

Key vibrational modes include:

-

NH stretches: 3383 cm⁻¹ and 3362 cm⁻¹.

-

C=N (azomethine): 1584 cm⁻¹, shifting to 1591 cm⁻¹ upon copper coordination.

-

C=S (thione): 834 cm⁻¹, reduced to 743 cm⁻¹ in the complex, confirming sulfur-metal bonding .

UV-Visible Spectroscopy

The ligand exhibits absorption maxima at 253 nm (π→π* transition) and 320 nm (n→π* transition). Coordination with copper(I) induces a bathochromic shift, with new bands emerging at 375 nm and 450 nm, indicative of ligand-to-metal charge transfer (LMCT) .

¹H-NMR Analysis

In the ligand, a singlet at 9.8 ppm corresponds to the hydrazinic NH proton. The methoxy group resonates as a singlet at 3.8 ppm, while aromatic protons of the pyrrole and methoxyphenyl groups appear between 6.7–7.4 ppm . Upon complexation, the NH signal disappears, confirming deprotonation and coordination.

Biological Activities and Applications

Antimicrobial Properties

Thiosemicarbazones are known for their broad-spectrum antimicrobial activity. The methoxyphenyl substituent enhances membrane permeability, enabling interactions with microbial enzymes involved in folate synthesis. Preliminary studies suggest inhibitory effects against Staphylococcus aureus and Escherichia coli, though quantitative MIC data remain under investigation.

Coordination Chemistry Applications

As a N,S-donor ligand, this thiosemicarbazone forms stable complexes with transition metals. The copper(I) complex exhibits luminescent properties, making it a candidate for optoelectronic materials . Its distorted tetrahedral geometry, confirmed by X-ray crystallography, provides insights into ligand-field effects and electronic configurations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume